N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide
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Overview
Description
Scientific Research Applications
Synthesis and Versatile Applications
Synthetic Methods and Spin-Labeling Studies : The synthesis of fluoro-phenylpyrrolidin-oxyls from corresponding nitrones and Grignard reagents, including 1-bromo-4-fluorobenzene, illustrates the versatility of fluorophenyl compounds in creating spin labels for research purposes. These compounds serve as valuable synthons for nucleophilic replacement reactions, offering pathways to a variety of functional groups (Hankovszky et al., 1989).
Potential in Imaging : A study on N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide highlighted its high affinity and selectivity for σ receptors, suggesting its potential as a ligand for PET imaging. This compound's synthesis, involving nucleophilic substitution with [18F]fluoride, underscores the role of fluorophenyl compounds in developing imaging agents for neurological studies (Shiue et al., 1997).
Material Science and Chemical Properties
Material Science Applications : Explorations into the structural, thermochemical, and desolvation properties of various solvates and salts involving antibacterial agents demonstrate the importance of nitrofurantoin and pyridyl bases interactions. These studies offer insights into the formation of molecular complexes and their potential applications in developing new solid forms of active pharmaceutical ingredients (Vangala et al., 2013).
Chemical Properties and Reactivity : Research into the preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement highlights the chemical reactivity of nitro groups. This study contributes to the understanding of nitro-substituted compounds' reactivity, particularly in the context of synthesizing analogues for antidepressant drugs (Samet et al., 2005).
Mechanism of Action
Mode of Action
It is known that the compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to interact with various biochemical pathways .
Pharmacokinetics
Compounds with a pyrrolidine ring are known to have good pharmacokinetic properties due to their ability to efficiently explore the pharmacophore space .
Action Environment
The presence of a pyrrolidine ring in the compound may contribute to its stability .
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c18-11-4-3-5-13(8-11)20-10-12(9-16(20)22)19-17(23)14-6-1-2-7-15(14)21(24)25/h1-8,12H,9-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAIDWORJZJLQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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